Cas no 1315355-92-0 (Mal-amido-PEG5-C2-NHS ester)
Mal-amido-PEG5-C2-NHS ester structure
Product Name:Mal-amido-PEG5-C2-NHS ester
CAS-nummer:1315355-92-0
MF:C24H35N3O12
MW:557.547607660294
CID:2089323
PubChem ID:118798955
Update Time:2025-05-23
Mal-amido-PEG5-C2-NHS ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,7,10,13,16-Pentaoxa-19-azadocosanoic acid, 22-(2,5-dihydro-2,5-dioxo-1Hpyrrol-1-yl)-20-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 4,7,10,13,16-Pentaoxa-19-azadocosanoic acid, 22-(2,5-dihydro-2,5-dioxo-1Hpyrrol-1-yl)-20-oxo-, 2,5-dioxo-1-pyrrolidinyl...
- Mal-amido-PEG5-C2-NHS ester
- Mal-amido-PEG5-C2-?NHS ester
- 2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oate
- AKOS027257123
- CS-0105034
- 1315355-92-0
- 4,7,10,13,16-Pentaoxa-19-azadocosanoic acid, 22-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-20-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- BS-50543
- HY-126508
- Mal-amido-PEG5 NHS ester
- MFCD20230002
- E84440
- Mal-amido-PEG5-C2-HS ester
-
- MDL: MFCD20230002
- Inchi: 1S/C24H35N3O12/c28-19(5-8-26-20(29)1-2-21(26)30)25-7-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-6-24(33)39-27-22(31)3-4-23(27)32/h1-2H,3-18H2,(H,25,28)
- InChI-sleutel: CBUSUMKXBREGEQ-UHFFFAOYSA-N
- LACHT: O(C(CCOCCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)=O)N1C(CCC1=O)=O
Berekende eigenschappen
- Exacte massa: 557.22207356 g/mol
- Monoisotopische massa: 557.22207356 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 23
- Complexiteit: 844
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.1
- Topologisch pooloppervlak: 176
- Moleculair gewicht: 557.5
Mal-amido-PEG5-C2-NHS ester Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-126508-100mg |
Mal-amido-PEG5-C2-NHS ester |
1315355-92-0 | 100mg |
¥5000 | 2024-04-20 | ||
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPM-47-100mg |
Mal-amido-PEG5-NHS |
1315355-92-0 | 95.00% | 100mg |
¥2500.0 | 2021-09-26 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPM-47-50mg |
Mal-amido-PEG5-NHS |
1315355-92-0 | 95.00% | 50mg |
¥1750.0 | 2021-09-26 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPM-47-250mg |
Mal-amido-PEG5-NHS |
1315355-92-0 | >98.00% | 250mg |
¥620.0 | 2023-09-19 | |
| Chemenu | CM339204-100mg |
Mal-amido-PEG10-C2-NHS ester |
1315355-92-0 | 95%+ | 100mg |
$1768 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1230819-1g |
2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oate |
1315355-92-0 | 95% | 1g |
$450 | 2024-06-03 | |
| Key Organics Ltd | BS-50543-100MG |
2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oate |
1315355-92-0 | >97% | 100mg |
£165.91 | 2025-02-08 | |
| Key Organics Ltd | BS-50543-1G |
2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oate |
1315355-92-0 | >97% | 1g |
£570.00 | 2025-02-08 | |
| ChemScence | CS-0105034-100mg |
Mal-amido-PEG5-C2-NHS ester |
1315355-92-0 | 100mg |
$1149.0 | 2021-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175674-100mg |
Mal-amido-PEG5-C2-NHS ester |
1315355-92-0 | 98% | 100mg |
¥136.00 | 2024-08-09 |
Mal-amido-PEG5-C2-NHS ester Gerelateerde literatuur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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